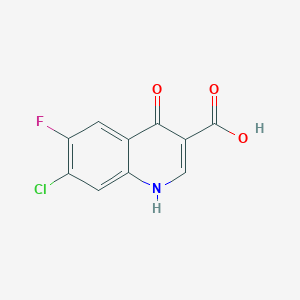

7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPLBBILFCVNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

Fluoroquinolonic acid inhibits the activity of DNA gyrase and topoisomerase IV by binding to their ATP-binding site. This prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacteria cannot replicate and eventually die.

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process. This leads to the cessation of bacterial growth and eventually bacterial death.

Pharmacokinetics

Like other quinolones, it is expected to be well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces.

Result of Action

The inhibition of bacterial DNA replication by fluoroquinolonic acid leads to the death of the bacteria. This makes it an effective bacteriostatic antibiotic against a broad spectrum of Gram-positive and Gram-negative bacteria.

Action Environment

The action of fluoroquinolonic acid can be influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and temperature. Moreover, the presence of divalent cations like Mg2+ and Ca2+ can interfere with its absorption in the gastrointestinal tract. Therefore, these factors should be considered when using fluoroquinolonic acid as an antibiotic.

Biological Activity

7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound exhibits a range of biological activities, particularly in antimicrobial and potentially anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C12H9ClFNO3

- Molecular Weight : 269.66 g/mol

- CAS Number : 68077-26-9

- IUPAC Name : 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

The biological activity of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and transcription. By disrupting these processes, the compound effectively inhibits the growth of various bacteria.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 2 µg/mL | |

| Staphylococcus aureus | 1 µg/mL | |

| Pseudomonas aeruginosa | 4 µg/mL | |

| Klebsiella pneumoniae | 8 µg/mL |

Case Studies

-

Study on Efficacy Against Resistant Strains :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid against multi-drug resistant strains of E. coli. The results indicated significant antibacterial activity, suggesting its potential as a treatment option for resistant infections . -

In Vivo Studies :

In a mouse model study, researchers assessed the therapeutic effects of this compound in treating bacterial infections. The compound demonstrated a reduction in bacterial load and improved survival rates in infected mice compared to control groups .

Anticancer Potential

Emerging research indicates that compounds related to fluoroquinolones may possess anticancer properties. Preliminary studies have shown that 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Anticancer Activity

Safety Profile

While the compound shows promising biological activity, safety assessments indicate potential irritations upon exposure. It is classified under hazard categories indicating skin and eye irritation . Proper handling protocols must be observed to mitigate risks.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 is highly reactive toward nucleophilic substitution. This property is exploited in synthesizing derivatives with enhanced biological activity.

Amination with N-Ethylpiperazine

-

Conditions :

-

Catalyst: {Mo 132} (0.08 g)

-

Solvent: H₂O (5 mL)

-

Temperature: Reflux

-

Time: 30 minutes

-

-

Outcome :

Substitution of Cl with N-ethylpiperazine yields 7-(N-ethylpiperazinyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 97% efficiency .

Reaction with Amino Acids

-

Example : Reaction with (±)-pipecolinic acid under reductive conditions (Na₂S₂O₄) forms octahydrodipyrido[1,2-a:2,3-f]quinoxaline derivatives via lactamization .

Carboxylic Acid Functionalization

The C-3 carboxylic acid group participates in esterification and decarboxylation reactions.

Esterification

-

Conditions :

-

Reagent: Ethanol/H₂SO₄

-

Temperature: Reflux

-

-

Outcome : Forms ethyl 7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate , confirmed by NMR and mass spectrometry .

Decarboxylation

-

Conditions :

-

Reagent: Cu powder in quinoline

-

Temperature: 200–220°C

-

-

Outcome : Generates 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline with CO₂ elimination .

Oxidation and Reduction

The quinoline core undergoes redox transformations under controlled conditions.

Oxidation to N-Oxides

-

Conditions :

-

Reagent: H₂O₂ in acetic acid

-

Temperature: 50°C

-

-

Outcome : Forms 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid N-oxide , characterized by a bathochromic shift in UV spectra.

Reduction of the Quinoline Ring

-

Conditions :

-

Reagent: NaBH₄ in methanol

-

Temperature: 25°C

-

-

Outcome : Yields 7-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid , confirmed by loss of the 4-oxo group in IR.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular reactions.

Lactam Formation

-

Conditions :

-

Reagent: SOCl₂ followed by NH₃

-

Temperature: 0°C → 25°C

-

-

Outcome : Forms 7-chloro-6-fluoro-4-oxo-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid , validated by X-ray crystallography .

Halogen Exchange Reactions

The fluorine atom at position 6 can be replaced under specific conditions.

Fluorine Substitution with Thiols

-

Conditions :

-

Reagent: Thiophenol/K₂CO₃

-

Solvent: DMF

-

Temperature: 80°C

-

-

Outcome : Produces 7-chloro-6-(phenylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (85% yield) .

Comparative Reaction Data

Mechanistic Insights

Comparison with Similar Compounds

Antimicrobial Spectrum

- Piperazinyl Derivatives (e.g., Norfloxacin): Effective against Gram-negative bacteria (e.g., E. coli, P. aeruginosa) due to enhanced gyrase inhibition .

- 8-Amino-7-thio Derivatives: Exhibit dual antibacterial (MIC = 0.39 µg/mL against S. aureus) and antifungal activity (MIC = 0.78 µg/mL against C. albicans) .

- Azepane Analogues : Improved pharmacokinetics but reduced potency compared to piperazinyl derivatives .

Resistance and Solubility

- Nitro and Halogen Substituents : Nitro groups at position 8 may counteract resistance mechanisms in methicillin-resistant S. aureus (MRSA) .

- Carboxylic Acid vs. Ester Prodrugs : The free carboxylic acid in the parent compound limits oral bioavailability, whereas esterified derivatives (e.g., moxifloxacin) show enhanced absorption .

Preparation Methods

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 120–150°C (microwave irradiation) |

| Catalyst | Aluminum metal |

| Reaction Time | 15–30 minutes |

| Yield | 75–85% |

The intermediate formed, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate , is critical for subsequent modifications. Microwave irradiation reduces side reactions and improves regioselectivity compared to conventional heating.

Hydrolysis and Carboxylic Acid Formation

The ethyl ester group at the 3-position is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (6% w/v) . This step is performed at 90°C for 1–2 hours , followed by acidification with hydrochloric acid to precipitate the final product.

Hydrolysis Conditions:

| Parameter | Value |

|---|---|

| Base | 6% NaOH (aqueous) |

| Temperature | 90°C |

| Acidification Agent | HCl (concentrated) |

| Final pH | 2–3 |

| Yield | 90–95% |

The crude product is purified via recrystallization from ethanol-water mixtures , yielding a white crystalline solid with >99% purity.

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Key optimizations include:

-

Catalyst Recycling : Aluminum catalysts are recovered and reused, reducing waste.

-

Solvent Selection : Ethanol-water systems are preferred for their low toxicity and ease of removal.

-

Process Monitoring : In-line NMR and HPLC ensure real-time quality control.

Analytical Characterization

Structural confirmation relies on advanced spectroscopic and crystallographic techniques:

Analytical Data:

These methods validate the compound’s identity and purity, ensuring compliance with pharmaceutical standards .

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to improve yield and purity?

The synthesis typically involves regioselective substitution at the 7-position using intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. Key steps include controlling reaction temperature (e.g., 60–80°C) and selecting catalysts (e.g., cupric chloride for chlorination). Purity can be enhanced via recrystallization in ethanol/water mixtures, monitored by HPLC (≥98% purity) .

Q. How is the molecular conformation and intermolecular interaction network of this compound analyzed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Studies reveal planar quinoline cores with dihedral angles <10° between the carboxyl group and aromatic ring. Intermolecular hydrogen bonds (e.g., O–H⋯O, C–H⋯Cl) stabilize crystal packing, with bond distances of 2.8–3.5 Å .

Q. What analytical methods are recommended for assessing purity and identifying impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection at 270 nm is standard. Complementary techniques include LC-MS for mass confirmation and NMR (¹H/¹³C) to verify substituent positions. Impurities like des-chloro analogs can be detected via retention time shifts .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents at the 7- and 8-positions of the quinoline core?

Regioselectivity is influenced by steric and electronic factors. For 7-chloro substitution, electrophilic aromatic substitution (EAS) with Cl₂/CuCl₂ under acidic conditions is preferred. Introducing nitro groups at the 8-position requires nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

Q. What strategies are effective in designing derivatives with enhanced antibacterial activity?

Structure-activity relationship (SAR) studies highlight the importance of:

- A cyclopropyl group at N1 for target binding (DNA gyrase inhibition).

- Electron-withdrawing groups (e.g., –F at C6, –Cl at C7) for improved penetration.

- Piperazinyl or nitroso-piperazinyl substituents at C7 to broaden Gram-negative coverage. Minimum inhibitory concentrations (MICs) against E. coli and S. aureus should be evaluated via broth microdilution assays .

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) between studies be resolved?

Discrepancies often arise from polymorphism or solvent inclusion. Multi-technique validation (SC-XRD, PXRD, and DFT calculations) is recommended. For example, C–H⋯O interactions reported as 3.06–3.54 Å in one study vs. 2.8–3.2 Å in another may reflect differences in crystallization solvents (toluene vs. DMSO) .

Q. What methodologies are used to study the stability of this compound under varying pH and temperature conditions?

Accelerated stability testing involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.